molecular formula C10H6S2 B1622299 Benzo[1,2-c:3,4-c']dithiophene CAS No. 23062-31-9

Benzo[1,2-c:3,4-c']dithiophene

Cat. No. B1622299
CAS RN: 23062-31-9
M. Wt: 190.3 g/mol
InChI Key: LEUKYYGLOJHEGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

BDT can be synthesized through various methods, including cycloaddition reactions , cross-coupling , and cyclization . Researchers have explored strategies to modify the side chains and tune the packing, molecular orientation, and semiconducting properties of BDT derivatives .

Scientific Research Applications

Photovoltaic Properties Benzo[1,2-c:3,4-c']dithiophene (BDT) derivatives exhibit significant potential in photovoltaic applications. They have been utilized in the synthesis of low band gap polymers, displaying promising photovoltaic properties. For instance, certain polymers containing BDT show broad absorption bands and efficient power conversion in solar cells. Their unique electronic and optical properties have been extensively studied, often in the context of organic solar cells (OSCs) (Cao et al., 2012), (Yin et al., 2016).

Bimetal Complexes In the realm of inorganic chemistry, BDT has been used as a bridging ligand in bimetal complexes, which exhibit distinctive redox characteristics. These properties have been explored through spectro-electrochemical and theoretical methods, indicating potential applications in electronics and materials science (Ou et al., 2017).

Dye-Sensitized Solar Cells BDT-based organic dyes have been developed for high-performance dye-sensitized solar cells. These dyes, often used with electron donors and acceptors, demonstrate improved cell performance and efficiency due to their ability to extend absorption wavelengths (Li et al., 2017).

properties

IUPAC Name

thieno[3,4-g][2]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-2-8-4-12-6-10(8)9-5-11-3-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUKYYGLOJHEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSC=C2C3=CSC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376705
Record name Benzo[1,2-c:3,4-c']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-c:3,4-c']dithiophene

CAS RN

23062-31-9
Record name Benzo[1,2-c:3,4-c']dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
LTW Lin, H Hart - The Journal of Organic Chemistry, 1984 - ACS Publications
Benzo [l, 2-c: 3, 4-c1dithiophene (6) is prepared in two steps and 47% overall yield from its tetrahydro precursor 7. Bromination of 6 (NBS, AcOH) occurs in the thiophene moieties; …
Number of citations: 8 pubs.acs.org
DWH MacDowell, MH Maxwell - The Journal of Organic Chemistry, 1970 - ACS Publications
Conversion of 4, 4'-dibromo-3, 3'-bithienyl (10) into 4,· 4'-diformyl-3, 3'-bithienyl (11) afforded a useful intermediate from which benzo [1, 2-c: 3, 4-c'] dithiophene (6), a new thiophene …
Number of citations: 8 pubs.acs.org
M Sasaoka - 1978 - search.proquest.com
Endoperoxides of polycyclic aromatic compounds have been the subject of many investigations owing to their synthetic usefulness" and their biological inportance." knthracenes and …
Number of citations: 2 search.proquest.com
T Dahlgren, J Glans, S Gronowitz, Å Davidsson… - Chemical Physics, 1979 - Elsevier
The magnetic circular dichroism (MCD) spectra of some dithieno analogues of phenanthrene: benzo [2,1-b;3,4-b′] dithiophene (I) benzo [1,2-b;4,3-b′] dithiophene (II), benzo [1,2-c;3,4…
Number of citations: 11 www.sciencedirect.com
LW Lin - 1983 - elibrary.ru
In Part I of this thesis, the synthesis and reactions of aromatic compounds condensed with c-fused thiophene were developed. All of these heterocycles possess one to three thiophene …
Number of citations: 0 elibrary.ru
WA Brett, P Rademacher, R Boese… - Journal of the …, 1994 - pubs.rsc.org
The Hel photoelectron spectra of nine isomeric [b,d]-annellated dithienopyridines (5–13) are reported and discussed including those of some closely related compounds such as …
Number of citations: 6 pubs.rsc.org
M Weitzberg, Z Aizenshtat, P Jerushalmy… - The Journal of Organic …, 1980 - ACS Publications
Recently we reported the synthesis of phenanthren-9, 10-imine (5) from trans-10-azidodihydrophenanthren-9-ol (1) and a tertiary phosphine. 1 The method proved useful for the …
Number of citations: 31 pubs.acs.org
R Xie, Y Liang, J Jing, J Chen, R Li, K Zhang - Dyes and Pigments, 2021 - Elsevier
Five polymer acceptors based on naphthalene diimide (NDI) and diethynylbenzo[1,2-b:4,5-b']dithiophene (DEBDT) alternating units were designed and synthesized. The resultant …
Number of citations: 3 www.sciencedirect.com
P Rademacher, C Heinemann, S Jänsch… - … Acta Part A: Molecular …, 2000 - Elsevier
The UV photoelectron spectra of several tetracyclic heteroaromatic compounds (2–9) which are π-isoelectronic with triphenylene (1) have been recorded and analysed making use of …
Number of citations: 11 www.sciencedirect.com
G Bocelli, L Cardellini, G De Meo, A Ricci… - … of crystallographic and …, 1990 - Springer
Benzofused heterocycles like 10H-[1]benzo thieno[3,2-b] indole and thieno[3,2-b]benzo[b]thiophene form molecular associations with π * organic acceptors. The weak interactions …
Number of citations: 14 link.springer.com

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